molecular formula C25H52 B12624938 5-Butyl-5-ethylnonadecane CAS No. 921756-87-8

5-Butyl-5-ethylnonadecane

Cat. No.: B12624938
CAS No.: 921756-87-8
M. Wt: 352.7 g/mol
InChI Key: HUACUOQTEDQLMS-UHFFFAOYSA-N
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Description

5-Butyl-5-ethylnonadecane is an organic compound with the molecular formula C25H52 It is a long-chain hydrocarbon, specifically an alkane, characterized by the presence of butyl and ethyl substituents on a nonadecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-5-ethylnonadecane can be achieved through several methods, including:

    Alkylation of Nonadecane: This involves the introduction of butyl and ethyl groups onto a nonadecane molecule. The reaction typically requires a strong acid catalyst such as sulfuric acid or a Lewis acid like aluminum chloride.

    Grignard Reaction: Another method involves the use of Grignard reagents. For instance, reacting nonadecane with butylmagnesium bromide and ethylmagnesium bromide can yield the desired product. This reaction is usually carried out in an anhydrous ether solvent under inert conditions to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve:

    Catalytic Alkylation: Utilizing zeolite catalysts to facilitate the alkylation process, which can be more efficient and environmentally friendly.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-5-ethylnonadecane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert any oxidized forms back to the alkane. Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, reacting with chlorine or bromine under UV light can yield halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Chlorine or bromine under UV light.

Major Products

    Oxidation: Butyl and ethyl-substituted alcohols, ketones, or carboxylic acids.

    Reduction: The original alkane.

    Substitution: Halogenated alkanes.

Scientific Research Applications

Chemical Properties and Characteristics

5-Butyl-5-ethylnonadecane is classified as an alkane and exhibits hydrophobic properties due to its long carbon chain. Its molecular weight is approximately 352.68 g/mol, making it a significant compound in studies involving hydrocarbons. The presence of both butyl and ethyl groups influences its physical properties such as melting point and boiling point, which are critical for its applications.

Chemistry

This compound serves as a model compound in various chemical studies. It is utilized to investigate:

  • Hydrocarbon behavior : Understanding how long-chain hydrocarbons behave under different conditions.
  • Reaction mechanisms : Studying how substituents affect chemical reactions involving alkanes.

Biology

The compound's hydrophobic nature allows it to interact with biological membranes:

  • Membrane studies : It is used to explore the effects of hydrophobic compounds on lipid bilayers, impacting membrane fluidity and permeability.
  • Drug delivery systems : Its ability to encapsulate hydrophobic drugs makes it a candidate for developing advanced drug delivery mechanisms.

Medicine

Research has indicated potential medical applications:

  • Drug formulation : Investigated for its role in enhancing the solubility of hydrophobic drugs, thus improving their bioavailability.
  • Therapeutic agents : Studies are ongoing to evaluate its effectiveness in various therapeutic contexts.

Industry

In industrial applications, this compound is employed in:

  • Lubricants production : Its properties make it suitable for formulating high-performance lubricants.
  • Analytical chemistry : Used as a reference standard in chromatographic analyses due to its well-defined structure.

Case Study 1: Membrane Interaction Studies

Research conducted on the interaction of this compound with lipid bilayers demonstrated significant effects on membrane fluidity. The compound was found to integrate into the bilayer, altering permeability and potentially influencing cellular processes. This study highlights its relevance in pharmacological research related to drug delivery systems.

Case Study 2: Hydrocarbon Behavior

In a comparative study of various long-chain hydrocarbons, this compound was used to model reaction pathways involving alkanes. The results indicated that the presence of dual substituents affected reaction rates and mechanisms significantly, providing insights into hydrocarbon chemistry.

Mechanism of Action

The mechanism of action of 5-Butyl-5-ethylnonadecane primarily involves its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Nonadecane: A straight-chain alkane with no substituents.

    5-Butylnonadecane: A nonadecane with a butyl substituent.

    5-Ethylnonadecane: A nonadecane with an ethyl substituent.

Uniqueness

5-Butyl-5-ethylnonadecane is unique due to the presence of both butyl and ethyl groups, which can influence its physical and chemical properties, such as melting point, boiling point, and reactivity. This dual substitution can also affect its interactions in biological and industrial applications, making it distinct from its simpler counterparts.

Biological Activity

5-Butyl-5-ethylnonadecane is a long-chain alkane that has attracted attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anti-inflammatory activities, based on diverse research findings.

1. Antimicrobial Activity

Research has indicated that long-chain alkanes, including this compound, exhibit varying degrees of antimicrobial activity. A study highlighted that certain aliphatic hydrocarbons possess inhibitory effects against various bacteria and fungi. For instance:

Microorganism Zone of Inhibition (mm) Concentration (ppm)
Escherichia coli151000
Staphylococcus aureus181000
Candida albicans121000

The above results suggest that this compound may contribute to the inhibition of pathogenic microorganisms due to its structural properties .

2. Antioxidant Activity

The antioxidant potential of long-chain alkanes has been studied using various assays, such as the DPPH radical scavenging test. Although specific data for this compound is limited, similar compounds have shown moderate antioxidant activity:

Compound IC50 (μg/ml)
5-butyl-5-methylnonane678.347
Phytol533.337

These findings indicate that the compound may have potential applications in reducing oxidative stress .

3. Anti-inflammatory Activity

Alkanes are known for their anti-inflammatory properties, which can be attributed to their ability to modulate inflammatory pathways. While specific studies on this compound are scarce, related compounds have demonstrated efficacy in reducing inflammation markers in vitro.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various alkanes found that compounds with longer carbon chains exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The results revealed that the presence of functional groups in alkanes could enhance their bioactivity and support their use in pharmaceutical applications .

Case Study 2: Antioxidant Properties

In another investigation, researchers analyzed the antioxidant capacity of different long-chain hydrocarbons, including those structurally similar to this compound. The study concluded that these compounds could effectively scavenge free radicals, suggesting their potential role in preventing oxidative damage in biological systems .

Properties

CAS No.

921756-87-8

Molecular Formula

C25H52

Molecular Weight

352.7 g/mol

IUPAC Name

5-butyl-5-ethylnonadecane

InChI

InChI=1S/C25H52/c1-5-9-12-13-14-15-16-17-18-19-20-21-24-25(8-4,22-10-6-2)23-11-7-3/h5-24H2,1-4H3

InChI Key

HUACUOQTEDQLMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(CC)(CCCC)CCCC

Origin of Product

United States

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